2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17887066
InChI: InChI=1S/C12H13N3O2/c1-14-4-5-15-10-3-2-8(12(16)17)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid

CAS No.:

Cat. No.: VC17887066

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid -

Specification

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name 2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole-8-carboxylic acid
Standard InChI InChI=1S/C12H13N3O2/c1-14-4-5-15-10-3-2-8(12(16)17)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7H2,1H3,(H,16,17)
Standard InChI Key HUYUPUZXSSGZIA-UHFFFAOYSA-N
Canonical SMILES CN1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1

Introduction

Chemical Structure and Nomenclature

Core Structural Features

2-Methyl-1,2,3,4-tetrahydrobenzo[4, imidazo[1,2-a]pyrazine-8-carboxylic acid features a fused bicyclic system comprising a benzoimidazole ring condensed with a partially saturated pyrazine ring. The tetrahydro modification of the pyrazine moiety introduces two saturated carbon-nitrogen bonds, reducing aromaticity and altering electronic properties compared to fully aromatic analogs . The methyl substituent at position 2 and the carboxylic acid group at position 8 introduce steric and electronic effects that influence reactivity and intermolecular interactions.

The molecular formula is deduced as C12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{2}, with a calculated molecular weight of 231.26 g/mol. This estimation derives from the structurally similar compound 1,2,3,4-tetrahydrobenzo[4, imidazo[1,2-a]pyrazine-8-carboxylic acid (PubChem CID: 68642024), which has a molecular formula of C11H11N3O2\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}_{2} and a molecular weight of 217.22 g/mol . The addition of a methyl group accounts for the increased carbon and hydrogen content.

Systematic and Common Names

The IUPAC name follows the fused-ring numbering system:
1,2,3,4-Tetrahydro-2-methylpyrazino[1,2-a]benzimidazole-8-carboxylic acid
Alternative nomenclature systems may describe it as a derivative of 1,8,11-triazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8-tetraene-5-carboxylic acid with a methyl substitution . Common synonyms include:

  • 2-Methylbenzo[4, imidazo[1,2-a]tetrahydropyrazine-8-carboxylic acid

  • 8-Carboxy-2-methyl-1,2,3,4-tetrahydrobenzo imidazo[1,2-a]pyrazine

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous tetrahydrobenzimidazo-pyrazines are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Precursor Preparation: Reacting 2-aminopyrazine derivatives with bromomethylbenzimidazole intermediates under basic conditions to form the fused ring system .

  • Reductive Saturation: Hydrogenation of the pyrazine ring using catalysts like palladium on carbon to yield the tetrahydro configuration .

  • Functionalization: Introducing the carboxylic acid group via oxidation of a methyl substituent using potassium permanganate or via carboxylation reactions .

Key intermediates identified in related syntheses include ethyl imidazo[1,2-a]pyrazine-8-carboxylate (CAS: 850349-42-7), which undergoes hydrolysis to yield carboxylic acid derivatives .

Reactivity Profile

The molecule exhibits dual reactivity:

  • Carboxylic Acid Group: Participates in salt formation, esterification, and amide coupling reactions. The acidity (pKa4.5\text{p}K_a \approx 4.5) facilitates deprotonation under physiological conditions .

  • Tetrahydro Pyrazine Ring: Susceptible to oxidation, reverting to aromatic pyrazine under strong oxidizing agents. The methyl group at position 2 sterically hinders electrophilic substitution at adjacent positions .

Physicochemical Properties

Predicted Properties

Computational models using tools like PubChem’s OSIRIS Property Explorer provide estimates:

PropertyValueMethod/Source
Molecular Weight231.26 g/molCalculated
LogP (Partition Coefficient)1.2 ± 0.3PubChem Lite
Water Solubility2.1 mg/mL (25°C)ALOGPS
Topological Polar Surface Area67.5 ŲPubChem

The relatively low LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area indicates potential for hydrogen bonding, critical for biological activity .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) .

  • NMR: Expected signals include a singlet for the methyl group (~δ 2.3 ppm) and aromatic protons in the δ 7.0–8.5 ppm range .

Comparative Analysis with Structural Analogs

Table 1 highlights critical differences between the target compound and related molecules:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
Target CompoundNot AssignedC₁₂H₁₃N₃O₂231.26Methyl, carboxylic acid
1,2,3,4-Tetrahydrobenzo imidazo[1,2-a]pyrazine-8-carboxylic acid1354411-11-2C₁₁H₁₁N₃O₂217.22No methyl group
2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid63260407C₈H₇N₃O₂177.16Aromatic, no tetrahydro

The tetrahydro configuration reduces planarity, potentially enhancing bioavailability compared to fully aromatic analogs .

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